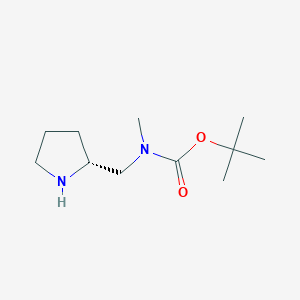

(R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate

Description

(R)-tert-Butyl methyl(pyrrolidin-2-ylmethyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. The compound is characterized by its (R)-stereochemistry at the pyrrolidine methyl position, which confers distinct reactivity and biological relevance, particularly in pharmaceutical intermediates .

Properties

IUPAC Name |

tert-butyl N-methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAKRZOPSFPOGC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ®-methyl(pyrrolidin-2-ylmethyl)amine. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher product purity and reduced reaction times. Additionally, the use of automated systems can minimize human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted carbamates.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a pyrrolidine ring, which is essential for its biological activity. The presence of the carbamate functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

(R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial for therapeutic efficacy.

Case Study: Synthesis of CCR4 Antagonists

In a study focusing on CCR4 antagonists, this compound was employed as a building block to create derivatives that exhibited selective inhibition of T cell migration in cancer models. The synthesized compounds showed promising pharmacokinetic profiles and biological activity, highlighting the importance of (R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate in drug development .

Biological Research

The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it a candidate for exploring new therapeutic avenues.

Biological Activity

Research indicates that (R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate can function as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways. This interaction can influence physiological processes, making it a subject of interest in pharmacological studies .

Industrial Applications

In the chemical industry, (R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate serves as a building block for fine chemicals and agrochemicals. Its role as an intermediate allows for the efficient synthesis of complex organic molecules.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals | CCR4 antagonists |

| Biological Research | Enzyme inhibition and receptor binding | Potential therapeutic agents |

| Industrial Chemistry | Building block for fine chemicals | Agrochemical synthesis |

Mechanism of Action

The mechanism of action of ®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Features:

- Stereochemistry : The (R)-configuration enhances selectivity in asymmetric synthesis, critical for drug candidates targeting chiral centers.

- Protecting Group : The Boc group stabilizes the amine during multi-step syntheses, as seen in pyrimidine and purine derivatives (–3, 6).

- Applications : Widely used as an intermediate in kinase inhibitors and heterocyclic pharmaceuticals (e.g., pyrazolo[3,4-d]pyrimidines in ).

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their differentiating features:

Biological Activity

(R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

- Molecular Formula : C12H21N2O2

- CAS Number : 1259509-27-7

Synthesis Methods

The synthesis of (R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate typically involves the following steps:

- Formation of the Pyrrolidine Ring : The pyrrolidine moiety can be synthesized through cyclization reactions involving amino acids or their derivatives.

- Carbamate Formation : The reaction of tert-butyl chloroformate with the pyrrolidine derivative leads to the formation of the carbamate linkage.

The biological activity of (R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor or modulator of specific enzymes, impacting pathways related to cell signaling and metabolism.

Anticancer Properties

Recent studies have indicated that compounds similar to (R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate exhibit significant anticancer activity. For instance, a study demonstrated that derivatives showed pro-apoptotic effects in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), leading to increased late apoptosis and necrosis .

Enzyme Inhibition

(R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and other diseases. For example, it has shown potential in inhibiting sphingosine kinases (SphK1 and SphK2), which play critical roles in cancer cell survival and proliferation .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of (R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate on cancer cells.

- Method : MTT assay was employed to assess cell viability.

- Results : The compound exhibited significant cytotoxicity against A549 cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition Study :

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | A549 | 15 | |

| Cytotoxicity | HCT116 | 20 | |

| Enzyme Inhibition | SphK1/SphK2 | 10/12 |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrolidine Formation | Amino acid + Base | 85 |

| Carbamate Formation | Tert-butyl chloroformate + Pyrrolidine | 90 |

Q & A

Q. How can researchers employ machine learning to predict optimal reaction conditions for carbamate functionalization?

- Methodological Answer :

- Data Curation : Compile historical data on carbamate reactions (e.g., catalysts, solvents, yields) into a structured database .

- Neural Networks : Train models to recommend conditions (e.g., temperature, stoichiometry) for new substrates, validated via high-throughput experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.